molecular formula C11H22N2O4S B596318 Tert-butyl 1-(methylsulfonyl)piperidin-3-ylcarbamate CAS No. 1262310-00-8

Tert-butyl 1-(methylsulfonyl)piperidin-3-ylcarbamate

Cat. No.: B596318
CAS No.: 1262310-00-8
M. Wt: 278.367
InChI Key: UXYFDFIFACOEAI-UHFFFAOYSA-N
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Description

Tert-butyl 1-(methylsulfonyl)piperidin-3-ylcarbamate is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. It is known for its unique structure, which includes a piperidine ring substituted with a tert-butyl carbamate and a methylsulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-(methylsulfonyl)piperidin-3-ylcarbamate typically involves the reaction of piperidine derivatives with tert-butyl carbamate and methylsulfonyl chloride. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Starting Materials: Piperidine, tert-butyl carbamate, methylsulfonyl chloride.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane at room temperature.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-(methylsulfonyl)piperidin-3-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbamate group can be reduced to form amine derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 1-(methylsulfonyl)piperidin-3-ylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 1-(methylsulfonyl)piperidin-3-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 1-(methylsulfonyl)piperidin-4-ylcarbamate
  • Tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate

Uniqueness

Tert-butyl 1-(methylsulfonyl)piperidin-3-ylcarbamate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Tert-butyl 1-(methylsulfonyl)piperidin-3-ylcarbamate (CAS No. 1262310-00-8) is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant studies, and comparative data.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C11H22N2O3S
  • Molecular Weight : Approximately 250.37 g/mol
  • Functional Groups : Piperidine ring, carbamate, and methylsulfonyl group.

This unique structure contributes to its biological activity, particularly in modulating enzyme functions and cellular pathways.

Research indicates that this compound may influence various biological pathways:

  • Inflammatory Response Modulation : Studies have shown that compounds with similar piperidine structures can inhibit the NLRP3 inflammasome, a key player in inflammatory responses. The compound's ability to interact with this complex suggests potential anti-inflammatory properties .
  • Cytotoxicity and Apoptosis : In vitro studies have evaluated the cytotoxic effects of related compounds on cancer cell lines. For instance, derivatives of piperidine have demonstrated the ability to induce apoptosis in breast cancer cells by enhancing caspase activity . While specific data on this compound is limited, its structural analogs exhibit similar mechanisms.

In Vitro Studies

Several studies have focused on the biological evaluation of related compounds:

  • NLRP3 Inhibition : A study highlighted the synthesis and evaluation of compounds that inhibit IL-1β release in LPS/ATP-stimulated human macrophages. These compounds showed a concentration-dependent inhibition of pyroptotic cell death, suggesting that similar mechanisms may be applicable to this compound .
  • Cytotoxicity Assays : Related compounds were tested for cytotoxic effects using MTT assays across various concentrations (0.1–100 µM). Results indicated significant cytotoxicity at higher concentrations, which could be relevant for assessing this compound's safety profile .

Case Studies

While direct case studies on this compound are scarce, insights can be drawn from analogous compounds:

Compound NameBiological ActivityReference
Piperidin derivativesNLRP3 inflammasome inhibition
Curcumin analoguesInduction of apoptosis in cancer cells
Sulfonamide derivativesAntimicrobial activity

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with other biologically active piperidine derivatives:

CompoundMechanism of ActionTargeted DiseaseReference
Compound A (similar structure)NLRP3 inhibitionInflammatory diseases
Compound B (curcumin analog)Apoptosis inductionCancer
Compound C (antibiotic)Antimicrobial actionBacterial infections

Properties

IUPAC Name

tert-butyl N-(1-methylsulfonylpiperidin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O4S/c1-11(2,3)17-10(14)12-9-6-5-7-13(8-9)18(4,15)16/h9H,5-8H2,1-4H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYFDFIFACOEAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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